1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that contains both quinoxaline and piperidine moieties. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Piperidine derivatives are also significant in medicinal chemistry due to their presence in various pharmaceuticals .
Preparation Methods
The synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloroquinoxaline with piperidine-4-carboxamide under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions to form the final product .
Chemical Reactions Analysis
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells. The piperidine moiety may enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide can be compared with other quinoxaline and piperidine derivatives:
1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione: This compound has similar antimicrobial properties but differs in its chemical structure and reactivity.
4-Amino-N’(3-chloroquinoxalin-2-yl)benzohydrazide: This derivative shows better inhibition activity against certain microorganisms.
N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide: Known for its potent antimicrobial activity, it is structurally similar but has different pharmacological properties.
Properties
CAS No. |
353257-87-1 |
---|---|
Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75g/mol |
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-12-14(18-11-4-2-1-3-10(11)17-12)19-7-5-9(6-8-19)13(16)20/h1-4,9H,5-8H2,(H2,16,20) |
InChI Key |
QCURCJCWWBMZHP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.